molecular formula C14H14O3S B14272384 Benzene, [[(phenylmethoxy)methyl]sulfonyl]- CAS No. 131186-52-2

Benzene, [[(phenylmethoxy)methyl]sulfonyl]-

Cat. No.: B14272384
CAS No.: 131186-52-2
M. Wt: 262.33 g/mol
InChI Key: MZIPEYNIBRTMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [[(phenylmethoxy)methyl]sulfonyl]- is an organic compound characterized by the presence of a benzene ring substituted with a phenylmethoxy group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(phenylmethoxy)methyl]sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene, where benzene is treated with sulfuric acid or sulfur trioxide to introduce the sulfonyl group. The reaction can be carried out under reflux with concentrated sulfuric acid for several hours or at 40°C with fuming sulfuric acid for 20 to 30 minutes .

Industrial Production Methods

Industrial production of Benzene, [[(phenylmethoxy)methyl]sulfonyl]- often involves large-scale sulfonation processes using sulfuric acid or sulfur trioxide. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques further enhances the efficiency of the production process.

Mechanism of Action

The mechanism of action of Benzene, [[(phenylmethoxy)methyl]sulfonyl]- involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [[(phenylmethoxy)methyl]sulfonyl]- is unique due to the presence of both the phenylmethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

131186-52-2

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

benzenesulfonylmethoxymethylbenzene

InChI

InChI=1S/C14H14O3S/c15-18(16,14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

MZIPEYNIBRTMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.